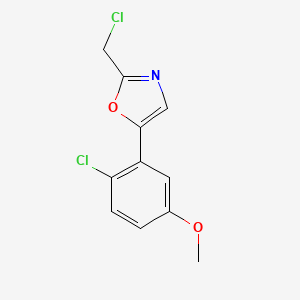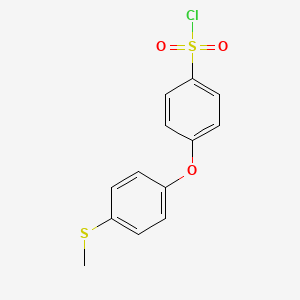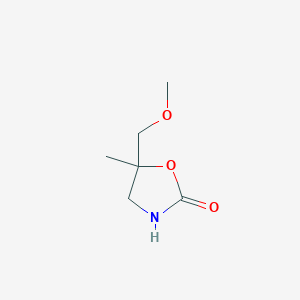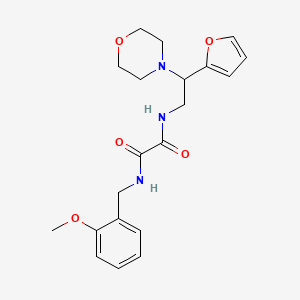![molecular formula C19H16N2O3S2 B2709286 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034596-79-5](/img/structure/B2709286.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cholinesterase Inhibition and Molecular Docking Studies
A study by Riaz et al. (2020) explored the synthesis of N-aryl derivatives of acetamide compounds, which demonstrated moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential applications of such compounds in the treatment of conditions like Alzheimer's disease where cholinesterase inhibition is beneficial. The study included molecular docking studies to understand the binding interactions of these compounds (Riaz et al., 2020).
α-Glucosidase Inhibitory Potential
Iftikhar et al. (2019) synthesized a series of N-aryl/aralkyl derivatives of acetamide, which showed promising inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition is significant in managing postprandial blood glucose levels in diabetic patients. The study's in silico analyses supported these findings, indicating the potential of these compounds as drug leads for diabetes treatment (Iftikhar et al., 2019).
Anticancer Drug Synthesis and Molecular Docking Analysis
Sharma et al. (2018) synthesized and analyzed N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its potential as an anticancer drug. The study confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor. The compound's structure and molecular interactions were elucidated, providing insights into its mechanism of action (Sharma et al., 2018).
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) involved synthesizing pyrazole-acetamide derivatives and their coordination complexes. These compounds exhibited significant antioxidant activity, as demonstrated through various in vitro assays. This research highlights the potential of acetamide derivatives in developing new antioxidant agents (Chkirate et al., 2019).
Antimicrobial Agents
Desai et al. (2007) focused on the synthesis and characterization of new quinazoline derivatives, including acetamide compounds, as potential antimicrobial agents. The study evaluated the antibacterial and antifungal activities of these compounds, indicating their potential in developing new antimicrobial drugs (Desai et al., 2007).
Ligand-Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. The study explored their potential in ligand-protein interactions and photovoltaic efficiency, suggesting their application in drug development and renewable energy technologies (Mary et al., 2020).
Propiedades
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18(11-21-15-3-1-2-4-16(15)24-19(21)23)20-9-7-14-5-6-17(26-14)13-8-10-25-12-13/h1-6,8,10,12H,7,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNAJWUVUYPHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CC=C(S3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2709209.png)


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)

![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2709217.png)
![2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2709218.png)

![tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate](/img/structure/B2709222.png)
![1-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2709223.png)

